[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate
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Overview
Description
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a methoxy-substituted pyrimidine moiety
Preparation Methods
The synthesis of [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves several steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the fluorine atom and the methoxy-substituted pyrimidine moiety. The final step involves the esterification of the oxolane ring with 4-methylbenzoic acid. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate can be compared with other similar compounds, such as:
[(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound shares a similar pyrimidine nucleoside structure but differs in the substituents on the oxolane ring.
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: This compound has an amino group instead of a methoxy group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C20H21FN2O8 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H21FN2O8/c1-10-4-6-12(7-5-10)19(26)29-9-14-15(21)16(30-11(2)24)18(31-14)23-8-13(28-3)17(25)22-20(23)27/h4-8,14-16,18H,9H2,1-3H3,(H,22,25,27)/t14-,15?,16+,18-/m1/s1 |
InChI Key |
RZJNSVNZZHSGMP-OJISTFMOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)OC)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)OC)OC(=O)C)F |
Origin of Product |
United States |
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